molecular formula C23H22N4O3S B10919509 N-[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine

N-[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10919509
M. Wt: 434.5 g/mol
InChI Key: HKEKKMIXOWVUEH-ZVHZXABRSA-N
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Description

N-[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine is a complex organic compound that features a triazole ring, furan rings, and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine typically involves multi-step organic reactions. One possible route includes:

    Formation of the Triazole Ring: Starting with a suitable hydrazine derivative, the triazole ring can be formed through cyclization reactions.

    Attachment of the Furan Rings: The furan rings can be introduced via nucleophilic substitution reactions.

    Incorporation of the Indene Moiety: The indene moiety can be attached through etherification reactions.

    Final Assembly: The final compound is assembled through condensation reactions, ensuring the correct configuration and connectivity of all functional groups.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as chromatography and recrystallization to purify the final product.

    Scalability: Developing scalable processes that can be implemented in large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

N-[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.

    Materials Science: Application in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N-[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interaction with nucleic acids to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine
  • **N-[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]-3-(propylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine

Uniqueness

The unique combination of the indene moiety, furan rings, and triazole ring in N-[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine distinguishes it from similar compounds. This structural uniqueness may confer distinct biological and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

(E)-1-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]-N-[3-ethylsulfanyl-5-(furan-2-yl)-1,2,4-triazol-4-yl]methanimine

InChI

InChI=1S/C23H22N4O3S/c1-2-31-23-26-25-22(21-7-4-12-28-21)27(23)24-14-19-10-11-20(30-19)15-29-18-9-8-16-5-3-6-17(16)13-18/h4,7-14H,2-3,5-6,15H2,1H3/b24-14+

InChI Key

HKEKKMIXOWVUEH-ZVHZXABRSA-N

Isomeric SMILES

CCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3)C5=CC=CO5

Canonical SMILES

CCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=CC4=C(CCC4)C=C3)C5=CC=CO5

Origin of Product

United States

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